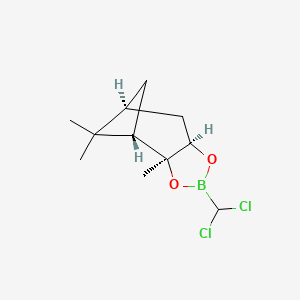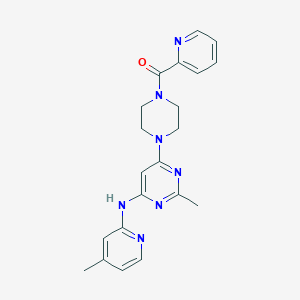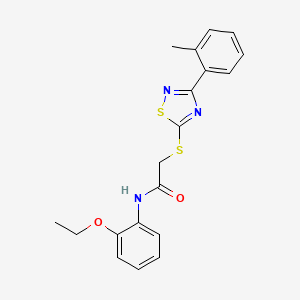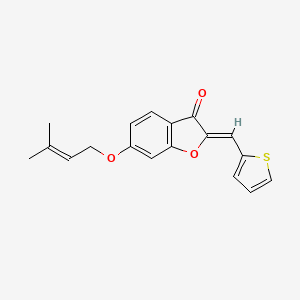
(S)-Pinandiol(dichloromethyl)boronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-Pinandiol(dichloromethyl)boronate” is a general reagent that was employed by Prof. Greg C. Fu and coworkers to achieve the iterative synthesis of asymmetric (secondary) alkyl boronate esters . It has a molecular formula of C7H13BCl2O2, a molecular weight of 210.89, a density of 1.1423, and a refractive index of n/D 1.4511 .
Molecular Structure Analysis
The molecular structure of “(S)-Pinandiol(dichloromethyl)boronate” is C7H13BCl2O2 . The principle of molecular interactions of boronate affinity materials relies on the reversible covalent reaction between boronic acid ligands and cis-diol-containing compounds .Chemical Reactions Analysis
“(S)-Pinandiol(dichloromethyl)boronate” can be further derivatized through a growing suite of chemical transformations developed in the last decade (cross coupling, oxidation, amination, halogenation) that proceed with stereochemical fidelity . The coupling reaction of pinacolborane with aryl halides or triflates in the presence of a catalytic amount of PdCl2 (dppf) together with Et3N provided arylboronates in high yields .Wissenschaftliche Forschungsanwendungen
Chemical Biology
Boronic acid (BA)-mediated cis-diol conjugation, a reaction that “(S)-Pinandiol(dichloromethyl)boronate” can participate in, is one of the best-studied reactions in chemical biology . The compound’s chemical properties and biocompatibility have inspired the exploration of novel chemistries using boron .
Supramolecular Chemistry
The compound has found numerous applications in supramolecular chemistry, particularly in the study of reversible click reactions . These reactions have been instrumental in advancing our understanding of complex chemical systems .
Medicinal Chemistry
In medicinal chemistry, the compound’s ability to participate in reversible click reactions has been leveraged for drug discovery and development . Its biocompatibility makes it a suitable candidate for these applications .
Biomedical Devices
The compound has been used in the development of biomedical devices . Its reactivity and biocompatibility make it a valuable material in this field .
Material Chemistry
In material chemistry, the compound’s unique properties have been exploited for the development of new materials . Its ability to form reversible bonds makes it a versatile building block in material synthesis .
Electrochemical Sensors
Covalent organic frameworks (COFs) containing boron, such as “(S)-Pinandiol(dichloromethyl)boronate”, have shown enormous potential for building high-performance electrochemical sensors . These sensors benefit from the high porosity, large specific surface areas, stable rigid topology, ordered structures, and tunable pore microenvironments of COFs .
Sensing Applications
The interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions lead to their utility in various sensing applications . These can be homogeneous assays or heterogeneous detection .
Electrochemiluminescent Sensors
The compound has also found application in the development of electrochemiluminescent sensors . These sensors leverage the unique electrochemical properties of COFs for highly sensitive and selective detection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S,2S,6R,8S)-4-(dichloromethyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BCl2O2/c1-10(2)6-4-7(10)11(3)8(5-6)15-12(16-11)9(13)14/h6-9H,4-5H2,1-3H3/t6-,7-,8+,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHXKKILBKLSIJ-SDCKUUTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BCl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Pinandiol(dichloromethyl)boronate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[2-(2-Methoxy-4-methylphenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2604171.png)
![1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one](/img/structure/B2604172.png)
![4-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-2-methylpyridine](/img/structure/B2604173.png)


![diethyl 2-(3-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2604183.png)
![N-(3,4-dimethoxyphenethyl)-6-(8-oxo-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2604184.png)


![3-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2604187.png)
![N'-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B2604188.png)
![N1,N9-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)nonanediamide](/img/structure/B2604189.png)